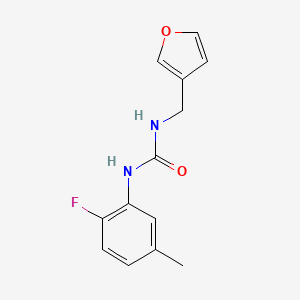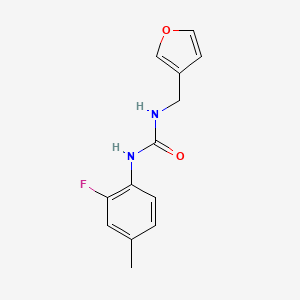
1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea, also known as GSK-3 inhibitor, is a chemical compound that has been widely researched for its potential therapeutic applications. The compound has been found to have a significant impact on various biological processes, making it a promising candidate for the development of new drugs.
Wirkmechanismus
1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea works by inhibiting the activity of Glycogen synthase kinase-3 (1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea). 1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea is a key enzyme that plays a crucial role in various biological processes such as cell division, apoptosis, and inflammation. By inhibiting the activity of 1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea, 1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects and potentially reduce the risk of Alzheimer's disease. Additionally, the compound has been found to have neuroprotective effects and potentially improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea has several advantages for laboratory experiments. The compound is relatively easy to synthesize, and its effects can be easily measured using various assays. However, the compound also has some limitations, such as its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea. One potential direction is the development of new drugs based on the compound's structure. Additionally, further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications. The compound's potential toxicity and limited solubility in water also need to be addressed in future studies. Finally, more research is needed to determine the compound's potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea involves the reaction of 2-fluoro-4-methylphenyl isocyanate with furan-3-ylmethanol in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea has been extensively studied for its potential therapeutic applications. It has been found to have a significant impact on various biological processes such as cell division, apoptosis, and inflammation. The compound has been shown to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Eigenschaften
IUPAC Name |
1-(2-fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-9-2-3-12(11(14)6-9)16-13(17)15-7-10-4-5-18-8-10/h2-6,8H,7H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZQPSQLSGQRJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=COC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

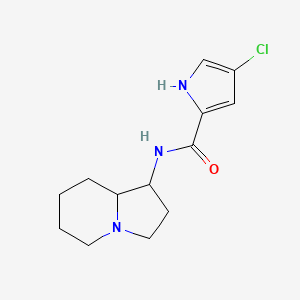

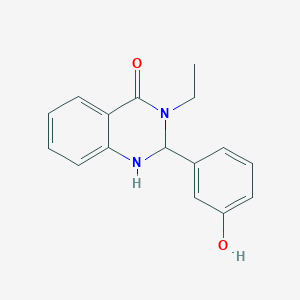
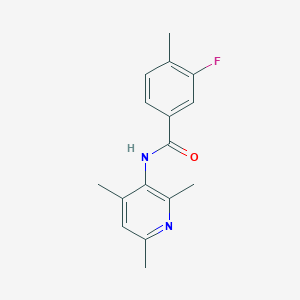

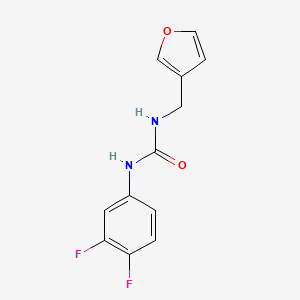
![1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-2H-quinoline](/img/structure/B7526948.png)
![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2,3-dihydroindole](/img/structure/B7526956.png)

![5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7526981.png)



